molecular formula C181H275F3N50O57S7 B12103612 Iberiotoxin trifluoroacetate salt

Iberiotoxin trifluoroacetate salt

Cat. No.: B12103612
M. Wt: 4345 g/mol
InChI Key: ZDGJIMQFDSPUJP-XYHSBZLHSA-N
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Description

Iberiotoxin trifluoroacetate salt (CAS 182897-30-9) is a peptide toxin derived from the venom of the Indian red scorpion (Mesobuthus tamulus). It selectively inhibits high-conductance calcium-activated potassium channels (BK channels) with a dissociation constant (Kd) of ~1 nM, making it a critical tool in ion channel research . The trifluoroacetate (TFA) salt form enhances its solubility and stability in aqueous solutions, which is essential for experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iberiotoxin trifluoroacetate salt involves the extraction and purification of the peptide from scorpion venom. The peptide is then subjected to trifluoroacetate treatment to form the salt. The reaction conditions typically involve maintaining a low temperature to preserve the peptide’s integrity and activity .

Industrial Production Methods

Industrial production of this compound is not widely documented due to the specialized nature of the compound. the general approach involves large-scale extraction from scorpion venom, followed by purification and chemical modification to produce the trifluoroacetate salt .

Chemical Reactions Analysis

Biotinylation

A biotin derivative (IbTx-LC-biotin) was synthesized by substituting Asp19 with N-ε-(d-biotin-6-amidocaproate)-l-lysine (Fig. 1A). MALDI-MS confirmed a molecular mass of 4,230.9 Da post-synthesis .

Disulfide Bond Formation and Oxidation

IbTx contains three disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) critical for structural stability.

Oxidation Methods

MethodConditionsYield (%)Correct Folding Confirmed by LC-MS
Air oxidationpH 8.0, 25°C, 24–48 h15–20Partial
DMSO-assisted oxidation10% DMSO, 0.01% TFA, pH 2.5, 24 h30–35Yes

DMSO enhances correct folding by stabilizing intermediate conformations .

Kinetic Binding Parameters

IbTx binds KCa1.1 channels via a bimolecular reaction with high affinity. Key kinetic constants (300 mM K+/Na+):

ParameterValueSource
Association rate (konk_{on})3.3×106s1M13.3\times 10^6\,\text{s}^{-1}\text{M}^{-1}
Dissociation rate (koffk_{off})3.8×103s13.8\times 10^{-3}\,\text{s}^{-1}
Equilibrium constant (KdK_d)1.16nM1.16\,\text{nM}

IbTx’s 10-fold higher affinity than charybdotoxin stems from its slower dissociation .

Competitive Inhibition and Ion Effects

  • Tetraethylammonium (TEA) : Competes with IbTx for binding to the channel’s external vestibule, confirming shared binding sites .

  • External K+ : Increasing K+ reduces konk_{on} (surface charge screening) but leaves koffk_{off} unchanged .

Staudinger Ligation

Azide-functionalized IbTx (e.g., IbTx-D19K[azide]) undergoes phosphine-mediated ligation with DyLight550 probes (Fig. 25 ):

  • Reaction: 40°C, 48 h, yields fluorescent conjugates for tracking channel interactions .

Stability and Storage

  • Solid form : Stable ≥4 years at -20°C .

  • Aqueous solution : Degrades within 24 h; avoid prolonged storage .

Structural Determinants of Binding

  • Lys27 : Critical for pore occlusion; mutation to Met reduces affinity 1000-fold and abolishes K+-dependent dissociation .

  • Tyr373 (Shaker) : Backbone carbonyl interacts with Lys27, explaining voltage-dependent block .

Scientific Research Applications

Cardiovascular Research

Iberiotoxin trifluoroacetate salt has been extensively studied for its effects on cardiovascular physiology:

  • Chronic Heart Failure Studies : In experiments involving male Wistar rats with chronic heart failure, infusion of iberiotoxin resulted in significant changes in cardiac function. Parameters such as right ventricular weight/body weight ratio and left ventricular end-diastolic diameter increased, while left ventricular ejection fraction decreased. These findings suggest that downregulation of BK channels may contribute to sympathoexcitation and worsening cardiac function in heart failure models .
ParameterControl GroupCHF Group (Post-Iberiotoxin)
Right Ventricular Weight/Body WeightBaselineIncreased
Left Ventricular Ejection FractionBaselineDecreased
Lung Weight/Body Weight RatioBaselineIncreased

Cellular Migration and Stem Cell Research

This compound has shown potential in influencing cellular behaviors:

  • Effect on Mesenchymal Stem Cells : Studies indicate that treatment with iberiotoxin (10 nM) inhibits the migration of rat mesenchymal stem cells in the absence of platelet lysate. This effect highlights its role in modulating cell migration and may have implications for tissue engineering and regenerative medicine .

Neurobiology

The compound's ability to modulate ion channels makes it a valuable tool in neurobiological research:

  • Neuronal Excitability : By blocking BK channels, iberiotoxin can alter neuronal firing patterns, providing insights into the role of these channels in synaptic transmission and plasticity. Research has demonstrated that alterations in BK channel activity can influence neurotransmitter release and neuronal excitability .

Study 1: Iberiotoxin in Heart Failure Models

A study conducted on chronic heart failure models demonstrated that iberiotoxin administration led to:

  • Increased sympathetic drive.
  • Deterioration of cardiac function as evidenced by echocardiographic measurements.

These results underscore the importance of BK channels in regulating cardiac sympathetic tone and overall heart function .

Study 2: Impact on Mesenchymal Stem Cells

In vitro experiments revealed that iberiotoxin significantly reduced the migratory capacity of mesenchymal stem cells:

  • The reduction was quantified using migration assays where the distance migrated by treated cells was compared to controls.

This finding suggests potential applications in controlling stem cell behavior for therapeutic purposes .

Mechanism of Action

Iberiotoxin trifluoroacetate salt exerts its effects by binding to the outer face of large-conductance calcium-activated potassium channels (BK channels). This binding decreases the probability of the channels opening and reduces their open time, effectively inhibiting the flow of potassium ions through the channels. The high affinity of iberiotoxin for BK channels (Kd 1 nM) makes it a potent inhibitor .

Comparison with Similar Compounds

The following section compares Iberiotoxin trifluoroacetate salt with structurally or functionally related compounds, focusing on their targets, potency, selectivity, and applications.

Iberiotoxin Trifluoroacetate vs. ω-Conotoxin GVIA Trifluoroacetate

Property Iberiotoxin Trifluoroacetate ω-Conotoxin GVIA Trifluoroacetate
Target BK Ca²⁺-activated K⁺ channels N-type voltage-gated Ca²⁺ channels
Potency Kd ~1 nM IC₅₀ ~1–10 nM (literature-derived)
Selectivity Does not block voltage-gated Na⁺ or Ca²⁺ channels Selective for N-type Ca²⁺ channels over L-type
Application Studying BK channel roles in vasodilation, neuronal excitability Research on neurotransmitter release and pain pathways

Key Distinction: While both are peptide toxins with TFA salts, Iberiotoxin targets BK channels critical in cellular repolarization, whereas ω-Conotoxin GVIA blocks N-type Ca²⁺ channels involved in synaptic transmission.

Iberiotoxin Trifluoroacetate vs. Mastoparan

Property Iberiotoxin Trifluoroacetate Mastoparan
Source Scorpion venom Wasp venom
Mechanism BK channel inhibition Stimulates G-protein signaling and prolactin release
Selectivity Highly selective for BK channels Broad-spectrum activity on membranes and GTPases
Research Use Ion channel pharmacology Studying secretory pathways and membrane dynamics

Key Distinction: Mastoparan’s non-selective membrane effects contrast with Iberiotoxin’s precision for BK channels.

Iberiotoxin Trifluoroacetate vs. BPC 157 Trifluoroacetate

Property Iberiotoxin Trifluoroacetate BPC 157 Trifluoroacetate
Structure 37-amino acid peptide 15-amino acid synthetic peptide
Target BK channels Angiogenesis, tissue repair pathways
Application Electrophysiology studies Wound healing, anti-inflammatory research

General Comparison of Trifluoroacetate Salts in Research

Trifluoroacetate is a common counterion for peptide compounds due to its volatility in HPLC purification and compatibility with biochemical assays. Examples include:

  • EG00229 Trifluoroacetate : Used in HPLC analysis for its high purity (98%) and stability .
  • LL-37 (13-37) Trifluoroacetate : An anticancer peptide fragment with >95% purity .
  • Astressin Trifluoroacetate : Corticotropin-releasing factor antagonist for stress response studies .

Shared Characteristics :

  • Enhanced solubility in aqueous buffers.
  • Standardized handling protocols (e.g., avoid inhalation, skin contact) .
  • Research-grade purity (typically >95%).

Biological Activity

Iberiotoxin trifluoroacetate salt (IbTX) is a potent and selective inhibitor of high-conductance calcium-activated potassium (BKCa) channels. Understanding its biological activity is crucial for its potential applications in various physiological and pathological contexts. This article reviews the compound's mechanisms of action, effects on different cell types, and its implications in animal models.

Iberiotoxin acts primarily as an inhibitor of BKCa channels, which are critical for regulating cellular excitability and calcium signaling. The binding affinity of IbTX to these channels is exceptionally high, with a dissociation constant (Kd) of approximately 1 nM, indicating strong interaction and specificity for BKCa channels over other voltage-dependent ion channels .

Inhibition of Cell Migration

Recent studies have demonstrated that IbTX significantly affects cell migration, particularly in rat mesenchymal stem cells (rMSCs). At a concentration of 10 nM, IbTX was shown to abolish the migration effects induced by platelet lysate (PL), suggesting a role in modulating cellular responses to external stimuli . This finding indicates that IbTX may be useful in research focused on cell migration and tissue regeneration.

Effects on Cardiac Function

In animal models, particularly male Wistar rats with chronic heart failure (CHF), IbTX administration resulted in notable changes in cardiac parameters. Following treatment, there was an increase in the right ventricular weight-to-body weight ratio and lung weight-to-body weight ratio, alongside a decrease in left ventricular ejection fraction. These changes suggest that the inhibition of BKCa channels by IbTX exacerbates cardiac dysfunction in CHF models .

Protective Role Against Ischemia

Interestingly, IbTX has been implicated in protective mechanisms against myocardial ischemia and reperfusion injury. In neonatal cardiomyocytes, the inhibition of BKCa channels by IbTX has been shown to confer protection during ischemic events. This protective effect is likely due to the modulation of intracellular calcium dynamics and reactive oxygen species (ROS) production .

Summary of Biological Effects

The following table summarizes key biological activities associated with this compound:

Biological Activity Observations
BKCa Channel Inhibition Selective blockade with Kd ~ 1 nM; does not affect other voltage-dependent ion channels .
Cell Migration Reduces migration of rMSCs at 10 nM concentration; abolishes PL-induced migration effects .
Cardiac Dysfunction Increases right ventricular weight/body weight ratio; decreases left ventricular ejection fraction in CHF rats .
Protection Against Ischemia Confers protection to neonatal hearts during ischemia and reperfusion injury by modulating calcium dynamics .

Case Studies and Research Findings

Several studies have highlighted the diverse effects of Iberiotoxin:

  • Cardiac Studies : A study involving chronic heart failure models showed that IbTX treatment led to increased sympathetic drive and deteriorated cardiac function, indicating its potential role in exacerbating heart conditions through BK channel inhibition .
  • Neurophysiological Studies : Research on rat CA1 pyramidal neurons demonstrated that blockade of BK channels by IbTX reduced initial discharge frequency during strong depolarizing current injections, suggesting a significant impact on neuronal excitability and signaling .
  • Cancer Research : Scorpion venom components including iberiotoxin have been studied for their anti-proliferative effects on glioblastoma and melanoma cells, indicating potential therapeutic applications in oncology through targeted ion channel modulation .

Q & A

Basic Research Questions

Q. How can researchers confirm the selectivity of Iberiotoxin trifluoroacetate salt for BK channels in experimental systems?

Iberiotoxin's selectivity for high-conductance Ca²⁺-activated K⁺ (BK) channels (Kd ≈ 1 nM) can be validated using patch-clamp electrophysiology. Researchers should test its effects on other voltage-gated ion channels (e.g., Kv, Nav, or Cav channels) in the same cellular model. For example, co-application with ω-Conotoxin GVIA (N-type Ca²⁺ channel blocker) and Iberiotoxin in dorsal root ganglion neurons can isolate BK-specific currents . Controls should include cells lacking BK channels (e.g., CRISPR knockout models) to rule off-target effects.

Q. What methodological considerations are critical for preparing this compound stock solutions?

Due to the hygroscopic nature of trifluoroacetate salts, stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or deionized water with 0.1% bovine serum albumin (BSA) to prevent aggregation. Centrifuge at 12,000 × g for 5 minutes to remove insoluble particulates. Store aliquots at -80°C to avoid freeze-thaw cycles, which degrade peptide integrity .

Q. How should purity and batch consistency of this compound be assessed?

Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm. A purity threshold of ≥95% is typical for research-grade peptides (e.g., as in Vapreotide trifluoroacetate ). Cross-validate with mass spectrometry (MS) to confirm molecular weight (MW: ~4.2 kDa for Iberiotoxin). Always request the Certificate of Analysis (COA) from suppliers for lot-specific data .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values for Iberiotoxin across studies be resolved?

Variability in IC₅₀ values may arise from differences in auxiliary β-subunit expression (e.g., β1 in smooth muscle vs. β4 in neuronal BK channels). To address this, perform dose-response curves in cell lines with defined β-subunit compositions (e.g., HEK293 cells transfected with α+β subunits). Include intracellular Ca²⁺ buffering (e.g., BAPTA-AM) to standardize Ca²⁺ activation levels .

Q. What strategies mitigate interference from trifluoroacetate counterions in biological assays?

Trifluoroacetate (TFA) can alter pH or chelate metal ions at high concentrations. Dialyze the peptide against ammonium acetate (pH 5.0) using a 1 kDa MWCO membrane to replace TFA with a biocompatible counterion. Alternatively, use lyophilized peptides with acetate or hydrochloride salts for in vivo studies .

Q. How does this compound interact with lipid membranes in electrophysiology studies?

Incorporate artificial lipid bilayers or giant unilamellar vesicles (GUVs) to study pore-blocking kinetics. Use a 3:1 phosphatidylcholine:phosphatidylserine mixture to mimic native membrane charge. Measure single-channel currents before/after toxin addition; BK channels typically show reduced open probability (Po) without altered unitary conductance .

Q. What experimental designs address batch-to-batch variability in peptide synthesis?

For longitudinal studies, validate each batch via circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content in Iberiotoxin). Compare dose-response curves across batches in a standardized BK channel assay. If variability persists, blend multiple batches to homogenize activity .

Q. Data Contradiction Analysis

Q. Why do some studies report Iberiotoxin efficacy in non-excitable cells despite its neuronal specificity?

BK channels in non-excitable cells (e.g., endothelial cells) may lack regulatory β-subunits, altering toxin sensitivity. Re-evaluate toxin binding using radiolabeled Iberiotoxin ([¹²⁵I]-IbTX) in competition assays with membrane fractions from different tissues. Auxiliary subunits like γ1 (LRRC26) can modulate toxin affinity by shifting voltage dependence .

Q. How to reconcile conflicting data on Iberiotoxin’s role in apoptosis pathways?

Apoptotic effects may depend on BK channel isoform expression (e.g., mitochondrial vs. plasma membrane BK channels). Use subcellular fractionation followed by Western blotting (anti-BKα antibody) and toxin co-localization studies. Combine with siRNA knockdown to isolate channel-specific effects .

Q. Methodological Tables

Parameter Recommended Protocol Reference
Stock Concentration10 mM in DMSO (with 0.1% BSA)
Electrophysiology Buffer140 mM KCl, 10 mM HEPES, 1 mM EGTA (pH 7.4)
Purity ValidationRP-HPLC (>95%), MALDI-TOF MS
Counterion RemovalDialysis against 100 mM ammonium acetate

Properties

Molecular Formula

C181H275F3N50O57S7

Molecular Weight

4345 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1

InChI Key

ZDGJIMQFDSPUJP-XYHSBZLHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O

Origin of Product

United States

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